6.4-Fold Superior DNMT1 Enzymatic Potency vs. GSK-3484862 (0.036 μM vs. 0.23 μM)
In head-to-head enzymatic assays, GSK-3685032 (the racemate containing the active R-enantiomer) demonstrates an IC50 of 0.036 μM against DNMT1, representing a 6.4-fold improvement in potency compared to GSK-3484862, a structurally related dicyanopyridine DNMT1 inhibitor with an IC50 of 0.23 μM [1]. The IC50 value for GSK-3685032 was determined following a 0-minute preincubation, indicating time-independent inhibition kinetics [1].
| Evidence Dimension | DNMT1 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 0.036 μM (36 nM) |
| Comparator Or Baseline | GSK-3484862: 0.23 μM (230 nM) |
| Quantified Difference | 6.4-fold lower IC50 (more potent) |
| Conditions | DNMT1 enzymatic activity assay; 0-minute inhibitor preincubation; n=15 independent determinations for GSK-3685032 [1] |
Why This Matters
This 6.4-fold potency advantage enables lower working concentrations in enzymatic and cellular assays, reducing potential off-target effects and conserving compound usage in large-scale screening applications.
- [1] Extended Data Fig. 1: Characterization of GSK3484862 and GSK3685032. Nature Communications. 2021. View Source
